![molecular formula C14H10O B3271630 9-Methylenexanthene CAS No. 55164-22-2](/img/structure/B3271630.png)
9-Methylenexanthene
Overview
Description
9-Methylenexanthene is a derivative of xanthene . Xanthene and its derivatives, known as methylxanthines, are a group of pharmaceuticals that antagonize adenosine receptors in the central nervous system and peripheral tissues . They include caffeine, theophylline, and pentoxifylline .
Synthesis Analysis
The synthesis of xanthones and their derivatives has been extensively studied . The review highlights the synthesis of xanthones via the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings .Molecular Structure Analysis
9-Methylenexanthene contains a total of 27 bonds; 17 non-H bonds, 13 multiple bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 ether (aromatic) .Chemical Reactions Analysis
Reactions between 9-methylxanthine and platinum (IV) complexes having ammine, organic amine, and chloro ligands are speeded up dramatically by additions of small amounts of the analogous platinum (II) complex .Scientific Research Applications
Electronic Interactions in Cross-Conjugated Systems
9-Methylenexanthene has been studied for its role in electronic interactions within cross-conjugated systems. Research by Fan et al. (2017) explored a series of compounds bridged by geminal diethynylethene (gem-DEE), including 9-[bis(ferrocenylethynyl)methylene]-9H-xanthene. These studies are crucial for understanding electronic coupling and mixed-valence compounds in organic electronics (Yang Fan et al., 2017).
Photolabile Amine Protecting Group in Flow Chemistry
9-Methylenexanthene derivatives, such as 9-Methylxanthene, have been optimized as photolabile protecting groups for amines in flow chemistry, demonstrating excellent deprotection yields. This development by Yueh et al. (2015) is significant for multistep continuous-flow synthesis in pharmaceutical and chemical industries (Han Yueh et al., 2015).
Synthesis of Heterocyclic Compounds
9H-Thioxanthen-9-ones, including derivatives of 9-Methylenexanthene, are important in synthesizing biologically active and medicinally significant compounds. Javaheri et al. (2016) described the synthesis of such compounds, highlighting their relevance in medicinal chemistry (M. Javaheri et al., 2016).
Optical and Electronic Properties in Oligothiophenes
The study of oligothiophenes terminated with 9-Methylenexanthene derivatives by Lukes et al. (2007) provides insights into their optical and electronic properties. This research is important for the development of materials with specific fluorescence and absorption characteristics in optoelectronics (Vladimír Lukes et al., 2007).
Synthesis of Catalyzed Xanthene Derivatives
9-Aryl-1,8-dioxo-octahydroxanthene derivatives, synthesized using nano-TiO2 as a catalyst, demonstrate the potential of 9-Methylenexanthene in facilitating efficient catalytic reactions. This research by Khazaei et al. (2013) contributes to the field of green chemistry and catalysis (A. Khazaei et al., 2013).
Mechanism of Action
Future Directions
The potential shown by methylxanthines in such a wide range of conditions should substantiate many other scientific endeavors that may highlight their adequacy as adjuvant therapy agents and may contribute to the advent of functional foods . Newly designed targeted molecules based on methylxanthine structure may originate more specific and effective outcomes .
properties
IUPAC Name |
9-methylidenexanthene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZPGIFCLSBMQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C2=CC=CC=C2OC3=CC=CC=C13 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433387 | |
Record name | 9-methylenexanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55164-22-2 | |
Record name | 9-methylenexanthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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